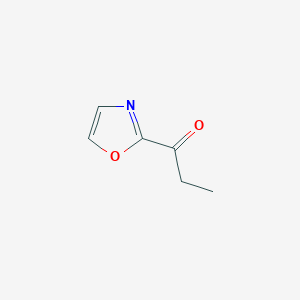1-Propanone, 1-(2-oxazolyl)-
CAS No.: 898758-21-9
Cat. No.: VC6755263
Molecular Formula: C6H7NO2
Molecular Weight: 125.127
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 898758-21-9 |
|---|---|
| Molecular Formula | C6H7NO2 |
| Molecular Weight | 125.127 |
| IUPAC Name | 1-(1,3-oxazol-2-yl)propan-1-one |
| Standard InChI | InChI=1S/C6H7NO2/c1-2-5(8)6-7-3-4-9-6/h3-4H,2H2,1H3 |
| Standard InChI Key | UDFITZFJESBPIB-UHFFFAOYSA-N |
| SMILES | CCC(=O)C1=NC=CO1 |
Introduction
Chemical Identity and Structural Characterization
Table 1: Comparative Structural Properties
| Property | 1-Propanone, 1-(2-Oxazolyl)- | 1-(5-Methyl-2-Oxazolyl)-2-Propanone |
|---|---|---|
| Molecular Formula | C6H7NO2 | C7H9NO2 |
| Molecular Weight (g/mol) | 125.12 (theoretical) | 139.15 |
| CAS Number | Not Available | 1062323-64-1 |
| Key Substituents | Oxazol-2-yl | 5-Methyloxazol-2-yl |
Synthetic Pathways and Reaction Mechanisms
Historical Synthesis Approaches
The synthesis of oxazole-containing ketones typically involves cyclization reactions or functional group transformations. For example, 1-(5-methyl-2-oxazolyl)-2-propanone is synthesized via condensation of ethyl acetoacetate with hydroxylamine hydrochloride, followed by cyclization in the presence of acetic anhydride . Adapting this method, 1-propanone, 1-(2-oxazolyl)- could theoretically be synthesized by substituting methyl groups with hydrogen atoms during the cyclization step.
Physicochemical Properties and Reactivity
Solubility and Stability
Oxazole derivatives generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to their aromatic and heteroatom-rich structures. The ketone group enhances hydrophilicity compared to purely hydrocarbon analogs. Stability under acidic or basic conditions depends on the oxazole ring’s susceptibility to hydrolysis, which is mitigated by electron-withdrawing substituents.
Reactivity in Organic Transformations
The α-hydrogen adjacent to the ketone group in 1-propanone, 1-(2-oxazolyl)- is susceptible to nucleophilic attack, enabling aldol condensation or Michael addition reactions. The oxazole ring’s nitrogen atom can act as a Lewis base, coordinating to metal catalysts in cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura couplings could functionalize the oxazole ring at the 4- or 5-positions .
Industrial and Research Applications
Pharmaceutical Intermediates
1-Propanone, 1-(2-oxazolyl)- serves as a versatile building block for synthesizing heterocyclic drugs. Its ketone group can be reduced to secondary alcohols or converted to imines for further functionalization. For example, reductive amination could yield amino derivatives with enhanced bioavailability.
Material Science
The conjugated π-system of the oxazole ring may contribute to luminescent properties in coordination polymers or organic semiconductors. Research into similar compounds highlights their utility in organic light-emitting diodes (OLEDs) and photovoltaic cells .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume